5-amino-2-(3-methylbutanoyl)isoxazol-3(2H)-one
Overview
Description
“5-amino-2-(3-methylbutanoyl)isoxazol-3(2H)-one” is a chemical compound with the molecular formula C8H12N2O3 . It’s not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the molecular formula C8H12N2O3 . The molecular weight of this compound is 184.19 g/mol.
Scientific Research Applications
Continuous Flow Photochemical Synthesis Isoxazole-5(4H)-ones are involved in the synthesis of bioactive molecules with pharmaceutical and agrochemical properties. Research demonstrated the photochemical synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones using a high-power lamp, reducing reaction times compared to traditional methods. This process was further optimized using a continuous flow photochemical reactor setup. Some of the synthesized compounds exhibited larvicidal activity against Aedes aegypti (Sampaio et al., 2023).
Synthesis of α-Aminopyrrole Derivatives Isoxazole-5(4H)-ones were employed in a domino synthesis process to create methyl 5-aminopyrrole-3-carboxylates. This process involved Mo(CO)6-mediated reductive isoxazole ring-opening and subsequent transformations. The resultant compounds demonstrated versatility in chemical reactions, producing pyrrolo-containing products under various conditions (Galenko et al., 2019).
Development of Bioactive Heterocyclic Compounds Isoxazole-5(4H)-ones, along with pyrazole-5-carbonitriles, are considered building blocks in synthetic organic chemistry. They are used in the synthesis of various biologically important heterocyclic compounds. Recent advancements in synthetic methods have expanded the range of possible heterocyclic compounds, showcasing their utility in bioactive molecule development (Patel, 2017).
Properties
IUPAC Name |
5-amino-2-(3-methylbutanoyl)-1,2-oxazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-5(2)3-7(11)10-8(12)4-6(9)13-10/h4-5H,3,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQSFUMPZLKGLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1C(=O)C=C(O1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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